molecular formula C7H4BrNO3 B1281138 2-Bromo-4-nitrobenzaldehyde CAS No. 5274-71-5

2-Bromo-4-nitrobenzaldehyde

Cat. No. B1281138
CAS RN: 5274-71-5
M. Wt: 230.02 g/mol
InChI Key: XKDLLBUNDADXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-nitrobenzaldehyde is a compound that can be synthesized through various chemical reactions. It is a brominated and nitrated derivative of benzaldehyde, which is an aromatic aldehyde with a wide range of applications in chemical synthesis.

Synthesis Analysis

The synthesis of 2-Bromo-4-nitrobenzaldehyde and its derivatives can be achieved through different methods. One approach involves the reaction of 2-bromobenzaldehydes with β-nitrostyrenes in the presence of sodium sulfide, which acts as a sulfur source, to produce 2H-3-nitrothiochromenes without the need for a transition metal catalyst or additive . Another method includes the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, which leads to the synthesis of substituted 2-bromobenzaldehydes . Additionally, a regioselective bromine/lithium exchange reaction has been used to synthesize 4-bromo-2-nitrobenzaldehyde, a closely related compound, from 2,5-dibromo-1-nitrobenzene .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-nitrobenzaldehyde, such as 2-fluoro-4-bromobenzaldehyde, has been studied using X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory (DFT) have supported these experimental results. The molecular dimer formation through intermolecular hydrogen bonding has been investigated, and it has been found that these compounds prefer a stable O-trans conformation .

Chemical Reactions Analysis

2-Bromo-4-nitrobenzaldehyde can undergo various chemical reactions. For instance, it can react with arylhydrazines in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles . The compound can also participate in the addition reaction of bromonitromethane to aldehydes, catalyzed by NaI, to produce 1-bromo-1-nitroalkan-2-ols . Moreover, the synthesis of Schiff bases through the condensation reaction of aldehydes with amines has been reported, which can lead to compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-nitrobenzaldehyde can be inferred from related compounds. For example, the crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde provide insights into the conformational preferences and stability of halogenated benzaldehydes . The reactivity of such compounds in various chemical reactions suggests that they possess functional groups that are amenable to further transformations, which can be exploited in synthetic chemistry .

Scientific Research Applications

Bromination and Nitration Studies

2-Bromo-4-nitrobenzaldehyde is examined in the context of bromination and nitration processes. Cummings and Söderberg (2014) reexamined the selective bromination of 2-nitrobenzaldehyde, providing insights into the formation of various brominated products, including 4-bromo-2-nitrobenzaldehyde (Cummings & Söderberg, 2014). Furthermore, Li and colleagues (2018) explored the solid-liquid phase equilibrium and thermodynamic functions of 2-nitrobenzaldehyde in different solvents, which is pertinent to the synthesis and handling of 2-bromo-4-nitrobenzaldehyde (Li et al., 2018).

Synthesis of Derivative Compounds

The compound has been used in synthesizing various derivative compounds. For instance, Munmun Ghosh and J. Ray (2017) highlighted the application of 2-bromobenzaldehyde, a related compound, in synthesizing compounds with potential biological and medicinal applications under palladium-catalyzed cross-coupling conditions (Ghosh & Ray, 2017).

Actinometry in Photochemistry

2-Nitrobenzaldehyde, a closely related compound, has been used as a chemical actinometer in photochemistry, as explored by Galbavy et al. (2010). This application can be extended to understanding the photochemical properties of 2-bromo-4-nitrobenzaldehyde (Galbavy et al., 2010).

Heterocyclization in Organic Chemistry

The compound is also pertinent in heterocyclization processes in organic chemistry. Kim et al. (2000) described the cyclization of 2-nitro-substituted acylbenzenes or iminobenzenes, such as 2-nitrobenzaldehydes, in the presence of 2-bromo-2-nitropropane, leading to 2,1-benzisoxazoles (Kim et al., 2000).

Safety And Hazards

2-Bromo-4-nitrobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDLLBUNDADXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508023
Record name 2-Bromo-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitrobenzaldehyde

CAS RN

5274-71-5
Record name 2-Bromo-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4nitrotoluene (6.29 g, 29.1 mmol) was dissolved in a mixture of glacial acetic acid 46 mL, and acetic anhydride 46 mL, and cooled in an ice bath. Concentrated sulfuric acid (6.9 mL) was added dropwise. Chromium trioxide (8.08 g, 80.8 mmol) was added portionwise over 1 h. The reaction mixture was stirred for an additional 15 min then poured onto ice. The precipitate was isolated by filtration and dissolved in 16 mL of 1,4-dioxane. Concentrated hydrochloric acid (3 mL) was added and the solution was refluxed for 2 h. The reaction mixture was diluted with ethyl acetate (150 mL) and washed with water, saturated sodium bicarbonate and brine. The organic layer was dried over magnesium sulfate and evaporated to yield 1.09 g of 2-bromo-4-nitrobenzaldehyde. The aldehyde was dissolved in methanol (50 mL) and potassium carbonate (0.82 g, 5.96 mmol) and tosylmethyl isocyanide (1.16 g, 5.96 mmol) was added. The reaction mixture was refluxed for 3 h, cooled to room temperature and concentrated. The residue was dissolved in methylene chloride (200 mL) and the organic layer was washed with water and brine. The organic layer was dried over magnesium sulfate, filtered and concentrated to yield 1.53 g. (96%) of 5-(4-nitro-2-bromophenyl)oxazole. 5-(4-Nitro-2-bromophenyl)oxazole (500 mg, 1.86 mmol) was dissolved in a mixture of 10 mL of ethanol and 20 ml of ethyl acetate. Tin dichloride dihydrate 1.74 g (7.72 mmol) was added and the reaction mixture heated to 80° C. for 0.5 h. The reaction mixture was poured into 400 mL of ice/water and neutralized with sodium carbonate. The suspension was extracted with ethyl acetate (3×100 mL), and the combined organic layer was washed with brine, separated and dried over magnesium sulfate, filtered and the solvent removed under reduced pressure to yield 463 mg of 5-(4-amino-2-bromophenyl)oxazole. 93% pure by HPLC method A. Mass spectrum M+H+=240.95, 1H 400 MHz NMR (CD3OD): 8.09 (s, 1H), 7.40 (s, 1H), 7.34 (d, 1H J=8.5 Hz), 6.89 (d, 1H, J=8.5 Hz), 6.60 (m, 1H).
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
8.08 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-nitrobenzaldehyde
Reactant of Route 2
2-Bromo-4-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-nitrobenzaldehyde
Reactant of Route 5
2-Bromo-4-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.